molecular formula C15H13N3O2 B11777325 Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate

Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B11777325
M. Wt: 267.28 g/mol
InChI Key: YFROUELQSPAGSW-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate (CAS 1632392-01-8) is a high-purity chemical compound supplied for laboratory research applications . This benzimidazole derivative has a molecular formula of C15H13N3O2 and a molecular weight of 267.28 g/mol . The compound features a benzimidazole core structure substituted with a pyridin-3-yl group and an ethyl carboxylate moiety, making it a valuable intermediate in medicinal chemistry and pharmaceutical research . As a building block, it is useful for the synthesis of more complex molecules, particularly in the development of potential therapeutics. The presence of both nitrogen-rich heterocycles and an ester functional group provides multiple sites for further chemical modification and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can request specific analytical data and certificates of analysis. The product requires cold-chain transportation to ensure stability and is available for global shipping from multiple stock locations .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

ethyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-2-20-15(19)10-5-6-12-13(8-10)18-14(17-12)11-4-3-7-16-9-11/h3-9H,2H2,1H3,(H,17,18)

InChI Key

YFROUELQSPAGSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization via Carboxylic Acid Derivatives

A common approach involves reacting 4-amino-3-nitrobenzoic acid ethyl ester with pyridin-3-ylamine. The nitro group is reduced to an amine, enabling cyclization with the adjacent amino group to form the benzimidazole ring. Patent demonstrates this using iron-acetic acid (Fe/HOAc) for nitro reduction, achieving >85% yield without catalyst poisoning common in hydrogenation.

Reaction Conditions:

  • Reduction: Fe powder in acetic acid at 60–70°C for 6–8 hours.

  • Cyclization: CDI (1,1'-carbonyldiimidazole) in tetrahydrofuran (THF) at 20–30°C for 16 hours.

Direct Cyclization with Pyridine-3-carbaldehyde

Alternative routes employ pyridine-3-carbaldehyde and ethyl 3,4-diaminobenzoate in acidic media. The aldehyde reacts with the diamine, followed by oxidation to form the imidazole ring. This method avoids nitro intermediates but requires precise pH control (pH 4–5) to prevent side reactions.

Key Data:

ParameterValueSource
Yield78%
Purity (HPLC)92%
Reaction Time12–18 hours

Functionalization and Esterification Strategies

Ester Group Introduction

The ethyl carboxylate moiety is often introduced early via esterification of 5-carboxybenzimidazole precursors. Patent details reacting 5-carboxy-2-(pyridin-3-yl)-1H-benzimidazole with ethanol in the presence of thionyl chloride (SOCl₂), yielding 95% esterification efficiency.

Optimized Conditions:

  • Catalyst: SOCl₂ (1.2 equiv) in anhydrous ethanol.

  • Temperature: Reflux at 80°C for 4 hours.

Pyridin-3-yl Group Installation

Regioselective incorporation of pyridin-3-yl at position 2 is achieved via nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling. SNAr using pyridin-3-ylamine and a fluorobenzimidazole precursor in dimethylformamide (DMF) at 120°C achieves 82% yield.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Cyclization efficiency varies significantly with solvent polarity:

SolventYield (%)Purity (%)
THF8592
DMF7288
Ethanol6580

THF maximizes yield due to improved solubility of intermediates.

Byproduct Mitigation

Nitro reduction with Fe/HCl generates fewer byproducts (<5%) compared to catalytic hydrogenation (10–15% dehalogenation byproducts).

Purification and Crystallization Techniques

Solvent-Antisolvent Crystallization

Crude product is purified using ethanol-water systems. Dissolving in hot ethanol (60°C) followed by water addition induces crystallization, enhancing purity from 75% to 98%.

Conditions:

  • Ethanol:Water Ratio: 3:1 (v/v).

  • Recovery: 89%.

Chromatography-Free Processes

Patent avoids column chromatography by employing sequential crystallizations in dichloromethane and n-hexane, achieving 96% purity at scale.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A two-step continuous process integrates nitro reduction and cyclization in a tubular reactor, reducing cycle time by 40% compared to batch methods.

Parameters:

  • Flow Rate: 10 mL/min.

  • Residence Time: 30 minutes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Fe/HOAc Reduction8592High
Pd-C Hydrogenation7888Moderate
Continuous Flow9095High

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate can be synthesized through various methods involving the reaction of pyridine derivatives with benzimidazole frameworks. Its derivatives have been explored for their potential to form new heterocycles, such as thiophenes and pyrazoles, which exhibit enhanced biological activities .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound possess significant antitumor properties. For instance, compounds synthesized from this base structure showed potent activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). The mechanism of action appears to involve inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit broad-spectrum antibacterial and antifungal activities. For example, compounds derived from the parent structure were effective against Staphylococcus aureus and Escherichia coli, showcasing their potential as therapeutic agents in treating infections .

Material Science Applications

In addition to its biological applications, this compound has implications in material science. Its derivatives can be utilized in the development of advanced materials due to their unique electronic properties. Theoretical studies suggest that the compound's crystal structure exhibits favorable intermolecular interactions, which can be harnessed for applications in organic electronics and photonic devices .

Case Study 1: Antitumor Evaluation

A series of synthesized derivatives were tested for antitumor activity against multiple cancer cell lines. The results indicated that specific modifications to the this compound structure significantly enhanced potency. For instance, one derivative exhibited an IC50 value of 12 μM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of several derivatives, it was found that a particular compound derived from this compound demonstrated a minimum inhibitory concentration (MIC) as low as 4 μg/mL against Klebsiella pneumoniae. This highlights the compound's promising role in addressing antibiotic resistance in pathogenic bacteria .

Mechanism of Action

The mechanism of action of Ethyl2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Crystal Packing and Hydrogen Bonding

  • This compound analogs exhibit planar benzimidazole cores, with dihedral angles between the benzimidazole and pyridine rings ranging from 36.32° to 74.75° .
  • Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1H-benzo[d]imidazole-5-carboxylate crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 16.0640 Å, b = 7.6562 Å, c = 20.1991 Å, and β = 98.163° .
Table 3: Structural Parameters of Selected Derivatives
Compound ID Crystal System Dihedral Angle (°)* Unit Cell Volume (ų) Reference
5g analog Monoclinic 36.32–74.75 2459.1
Compound 2† Not reported N/A N/A
Imidazole derivative‡ Triclinic 42.5 1856.2

*Angle between benzimidazole and substituent aryl rings. †Photoluminescence properties emphasized over crystallography. ‡Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate.

Biological Activity

Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate (CAS No. 1632392-01-8) is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃N₃O₂, with a molecular weight of 267.28 g/mol. Its structure features a benzimidazole core substituted with a pyridine ring and an ethyl ester functional group, which may influence its biological properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The half-maximal inhibitory concentration (IC₅₀) values for these cell lines have been documented, showing promising cytotoxic effects.

Table 1: Anticancer Activity Data

Cell LineIC₅₀ Value (µM)Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
U8745.2 ± 13.0Cell cycle arrest

Source: ,

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated that it exhibits activity against both gram-positive and gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus< 1
Escherichia coli10
Candida albicans3.9

Source:

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Biofilm Formation : It has been shown to disrupt biofilm formation in bacterial cultures, enhancing its efficacy as an antimicrobial agent.
  • Targeting Specific Enzymes : Molecular docking studies suggest that the compound may bind to key enzymes involved in cancer progression and microbial resistance.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Tumor Growth Inhibition : In vivo experiments demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
  • Antimicrobial Efficacy Against MRSA : The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing potent activity that could be beneficial in treating resistant infections.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate and its derivatives?

Methodological Answer: A two-step synthesis is often utilized:

Cyclization : Ethyl 2-hydrazinyl-1H-benzo[d]imidazole-5-carboxylate reacts with a pyridine-3-carbaldehyde derivative under reflux in methanol (45°C, 2 hours) to form the intermediate.

Saponification : The intermediate undergoes hydrolysis with LiOH in THF, followed by HPLC purification using acetonitrile/water gradients. Yields typically range from 14% to 87%, depending on substituents .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationMeOH, 45°C, 2 h14–87>95%
PurificationACN/H₂O gradient-≥98%

Q. How is the compound characterized structurally and functionally in academic research?

Methodological Answer: Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ester integrity. For example, the ethyl ester proton triplet appears at δ 1.2–1.4 ppm .
  • Crystallography : Single-crystal X-ray diffraction (monoclinic P2₁/c, β ≈ 98.2°) reveals planar benzimidazole cores and hydrogen-bonding networks (e.g., O–H···N interactions with water molecules) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 335.1) validates molecular weight .

Advanced Research Questions

Q. What in vitro assays are used to evaluate its anticancer activity, and how do results compare to structurally related compounds?

Methodological Answer:

  • Tubulin Polymerization Assay : Fluorescence-based assays using >99% pure tubulin show IC₅₀ values comparable to MBIC (methyl-substituted analog), which inhibits polymerization by 80% at 10 μM .
  • Cell-Based Assays : Mitotic blockage in HeLa cells is quantified via flow cytometry (G2/M arrest) and immunofluorescence (disrupted spindle formation). EC₅₀ values range from 2–10 μM, depending on pyridine substituents .

Q. Table 2: Biological Activity Data

AssayTargetIC₅₀/EC₅₀ (μM)Reference
Tubulin PolymerizationPurified tubulin5.2 ± 0.8
AntimycobacterialMTB-H37Rv0.112
HeLa Cell CytotoxicityCervical cancer3.7 ± 0.5

Q. How do structural modifications (e.g., fluorination, ester substitution) influence biological activity?

Methodological Answer:

  • Fluorination : Addition of a 4-fluorophenyl group enhances antitubercular activity (MIC = 0.112 μM vs. MTB-H37Rv) by improving membrane permeability .
  • Ester vs. Carboxylic Acid : The ethyl ester improves pharmacokinetics (logP ≈ 2.5), while saponification to the carboxylic acid derivative increases solubility but reduces cellular uptake .
  • Pyridine Substitution : 3-Pyridinyl groups enhance tubulin binding affinity compared to phenyl analogs, as shown by molecular docking (ΔG = −9.2 kcal/mol) .

Q. What crystallographic insights explain its molecular interactions and stability?

Methodological Answer:

  • Unit Cell Parameters : Monoclinic systems (e.g., a = 16.064 Å, b = 7.656 Å, c = 20.199 Å) accommodate π-π stacking between benzimidazole and pyridine rings (distance ≈ 3.5 Å) .
  • Hydrogen Bonding : Water molecules form O1W–H1W1···N1 (2.89 Å) and O2W–H2W2···O2 (2.78 Å) interactions, stabilizing the crystal lattice .
  • Hirshfeld Surface Analysis : C–H···π interactions (14% contribution) and dispersion-dominated energy frameworks explain packing efficiency .

Q. Table 3: Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
β Angle98.163°
V (ų)2459.1
R-Factor0.048

Q. How are data contradictions resolved in structure-activity relationship (SAR) studies?

Methodological Answer: Discrepancies in bioactivity (e.g., variable MICs) are addressed by:

  • Purity Verification : HPLC-MS ensures >95% purity to exclude confounding impurities .
  • Cellular Context : Differences in cell line expression profiles (e.g., tubulin isotypes in HeLa vs. colon cancer) are controlled via qPCR .
  • Computational Modeling : DFT (B3LYP/6-311++G(d,p)) identifies electronic effects (e.g., fluorine’s electron-withdrawing impact on HOMO-LUMO gaps) .

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